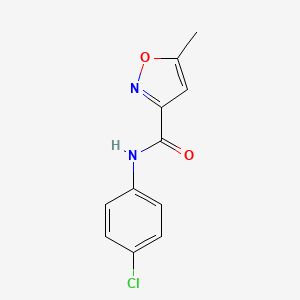

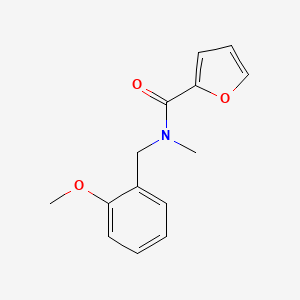

N-ethyl-N'-(2-phenoxyphenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-ethyl-N'-(2-phenoxyphenyl)thiourea involves phase transfer catalysis at room temperature, characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and elemental analysis. The structural determination through X-ray diffraction analysis has highlighted its crystallography, revealing a monoclinic space group with specified cell dimensions (Hu, Xu, Wang, & Wei, 2008).

Molecular Structure Analysis

The molecular structure of N-ethyl-N'-(2-phenoxyphenyl)thiourea exhibits selective recognition capabilities for certain anions, demonstrating its utility in chemical sensing. The crystallographic analysis provides detailed insight into its space group, cell dimensions, and the molecular interaction within its structure, facilitating its application as a considerable plant-growth regulator (Hu, Xu, Wang, & Wei, 2008).

Chemical Reactions and Properties

The compound's selective recognition for specific anions (H2PO4−, AcO−, and F−) in Me2SO highlights its chemical reactivity and potential application in selective sensing mechanisms. This property is particularly valuable for developing selective chemical sensors and for agricultural applications as a plant growth regulator (Hu, Xu, Wang, & Wei, 2008).

Physical Properties Analysis

While specific physical properties such as melting point, boiling point, and solubility are not directly provided, the detailed crystallographic data infer significant aspects regarding its stability and physical state under room conditions. The nonoclinic crystal structure and the molecular arrangement within the crystal lattice provide insights into its physical characteristics and stability (Hu, Xu, Wang, & Wei, 2008).

Chemical Properties Analysis

The compound's ability to selectively recognize and bind specific anions implies its chemical versatility and potential utility in various chemical sensing applications. Such selective recognition capabilities are crucial for developing targeted chemical sensors, environmental monitoring, and even in agricultural sectors for nutrient detection (Hu, Xu, Wang, & Wei, 2008).

Mechanism of Action

Target of Action

N-ethyl-N’-(2-phenoxyphenyl)thiourea is a type of thiourea derivative . Thiourea derivatives have been found to exhibit herbicidal activity and selectivity on seedlings of wheat (a monocotyledonous plant) and cucumber (a dicotyledonous plant) . Therefore, the primary targets of N-ethyl-N’-(2-phenoxyphenyl)thiourea could be related to the growth and development processes of these plants.

Mode of Action

Other thiourea derivatives have been found to exhibit cytokinin-like activity . Cytokinins are a class of plant growth substances (phytohormones) that promote cell division, or cytokinesis, in plant roots and shoots. They are involved in various processes of plant growth and development, including cell division, apical dominance, and leaf senescence.

Biochemical Pathways

Given the cytokinin-like activity of some thiourea derivatives , it can be inferred that N-ethyl-N’-(2-phenoxyphenyl)thiourea might influence the cytokinin signaling pathway. This pathway plays a crucial role in regulating plant growth and development, including cell division and differentiation, nutrient mobilization, and response to environmental factors.

Result of Action

Based on the herbicidal activity of other thiourea derivatives , it can be inferred that N-ethyl-N’-(2-phenoxyphenyl)thiourea might inhibit the growth of certain plants, potentially by interfering with the cytokinin signaling pathway.

properties

IUPAC Name |

1-ethyl-3-(2-phenoxyphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c1-2-16-15(19)17-13-10-6-7-11-14(13)18-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNUSUXEFVBVQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NC1=CC=CC=C1OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-(2-phenoxyphenyl)thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-1-ethyl-4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5138840.png)

![butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5138843.png)

![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B5138847.png)

![4,4'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5138852.png)

![2-(4-chloro-2-methylphenoxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5138858.png)

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5138905.png)

![1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5138915.png)